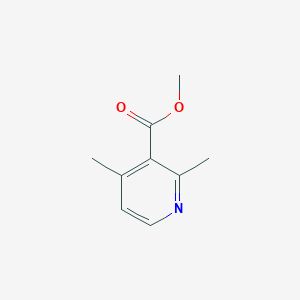![molecular formula C14H13N3 B1620668 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin CAS No. 878437-60-6](/img/structure/B1620668.png)
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin
Übersicht
Beschreibung
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline consists of an imidazo[1,2-a]pyridine core with a phenylamine group attached at the 3-position and a methyl group at the 8-position.
Wissenschaftliche Forschungsanwendungen
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . In medicine, derivatives of this compound have shown promise in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . Additionally, it is used in the development of new materials due to its unique structural properties .
Wirkmechanismus
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Vorbereitungsmethoden
The synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Vergleich Mit ähnlichen Verbindungen
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can be compared with other similar compounds such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. For example, zolpidem is widely used as a hypnotic agent for the treatment of insomnia, while alpidem has been studied for its anxiolytic properties
Eigenschaften
IUPAC Name |
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLDBJIXDSJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377908 | |
| Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-60-6 | |
| Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)


![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)



![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)
